molecular formula C23H30N4O9 B560577 E3 Ligase Ligand-Linker Conjugates 21

E3 Ligase Ligand-Linker Conjugates 21

Cat. No.: B560577
M. Wt: 506.5 g/mol
InChI Key: QIUJTJGNIBUEJO-UHFFFAOYSA-N
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Description

Thalidomide-O-amido-PEG3-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand derived from Thalidomide and a 3-unit polyethylene glycol (PEG) linker. This compound is specifically designed for use in PROTAC (PROteolysis TArgeting Chimeras) technology, which utilizes small molecules to induce protein degradation .

Scientific Research Applications

Thalidomide-O-amido-PEG3-C2-NH2 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of PROTAC molecules.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in targeting and degrading disease-related proteins.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Target of Action

The primary targets of E3 Ligase Ligand-Linker Conjugates 21, also known as Thalidomide-O-amido-PEG3-C2-NH2, are the E3 ubiquitin ligases . These ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

The compound works by forming a ternary complex with the E3 ligase and the protein of interest (POI) . This process consists of distinct steps, starting with ubiquitin activation by enzyme E1. Ubiquitin is then passed to the E2 or ubiquitin-conjugating enzyme by trans-thioesterification. Subsequently, E3 ubiquitin ligase promotes the transfer of ubiquitin onto a lysine of the substrate protein .

Biochemical Pathways

The affected pathway is the ubiquitin-proteasome system (UPS), which is essential for maintaining cellular homeostasis . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

It is known that the compound incorporates a cereblon ligand derived from thalidomide and a 3-unit peg linker . This design is specifically for use in PROTAC technology, which utilizes small molecules to induce protein degradation .

Result of Action

The result of the compound’s action is the degradation of the target protein. By forming a ternary complex with the E3 ligase and the protein of interest, the compound triggers the ubiquitination and subsequent degradation of the target protein .

Biochemical Analysis

Biochemical Properties

Thalidomide-O-amido-PEG3-C2-NH2 plays a crucial role in biochemical reactions. It is part of the E3 ubiquitin ligases, a large family of enzymes that catalyze the ubiquitination process . E3 ubiquitin ligases transfer ubiquitin protein to attach the lysine site of targeted substrates . Thalidomide-O-amido-PEG3-C2-NH2 binds to the targeting ligand to induce the target protein degradation .

Cellular Effects

The effects of Thalidomide-O-amido-PEG3-C2-NH2 on cells are significant. It influences cell function by regulating the degradation of over 80% proteins in cells . This regulation is crucial for maintaining cellular homeostasis .

Molecular Mechanism

Thalidomide-O-amido-PEG3-C2-NH2 exerts its effects at the molecular level through a unique mechanism. It forms a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Temporal Effects in Laboratory Settings

It is known that it has a significant impact on the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression .

Metabolic Pathways

Thalidomide-O-amido-PEG3-C2-NH2 is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway . It interacts with ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) in this pathway .

Transport and Distribution

It is known that it forms a ternary complex leading to the ubiquitination of the targeted protein .

Subcellular Localization

It is involved in the ubiquitin-proteasome system, suggesting it may be localized to the proteasome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-amido-PEG3-C2-NH2 involves the conjugation of a cereblon ligand derived from Thalidomide with a 3-unit PEG linker. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of Thalidomide-O-amido-PEG3-C2-NH2 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-amido-PEG3-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various conjugates and derivatives of Thalidomide-O-amido-PEG3-C2-NH2, which can be used for different applications in PROTAC technology .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUJTJGNIBUEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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